
(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime
Overview
Description
(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime is a carbazole-derived oxime compound characterized by a partially saturated carbazole core and an oxime functional group in the Z-configuration. The oxime moiety (-NOH) enhances structural diversity and bioactivity by enabling hydrogen bonding and metal coordination, which can influence pharmacokinetic properties . This compound’s Z-configuration may confer unique stereoelectronic effects compared to its E-isomer or other analogs, impacting its reactivity and biological interactions .
Biological Activity
(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime is a compound derived from the carbazole family, which has garnered attention due to its potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and related research findings.
Chemical Structure and Properties
This compound is characterized by a fused bicyclic structure with a nitrogen-containing heterocyclic framework. Its molecular formula is , featuring an oxime functional group that contributes to its reactivity and biological properties. The structural configuration includes:
- A carbazole ring system .
- A carbonyl group at the 2-position.
- An oxime group at the 9-position.
This unique arrangement allows for various interactions with biological targets, influencing its pharmacological profiles.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : Similar compounds within the carbazole family have demonstrated antiviral properties, particularly against HIV and HCV. For instance, derivatives of carbazole have shown effective inhibition of viral replication, with some exhibiting lower cytotoxicity compared to standard antiviral drugs like Zidovudine (AZT) .
- Anticancer Potential : Oximes are known for their roles as kinase inhibitors. This compound may inhibit various kinases involved in tumorigenesis, such as cyclin-dependent kinases (CDK) and phosphatidylinositol 3-kinase (PI3K) . This suggests potential applications in cancer therapy.
- Antimicrobial Activity : Preliminary studies have indicated that carbazole derivatives can exhibit antibacterial and antifungal activities. The oxime derivative may also share these properties, contributing to its therapeutic potential against infections .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes or receptors, similar to other carbazole derivatives that interact with viral enzymes or cellular kinases.
- Oxidative Stress Modulation : Some studies suggest that oximes can influence oxidative stress pathways, potentially leading to protective effects in various cellular contexts .
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
A study highlighted the antiviral efficacy of carbazole derivatives against HIV-1. Compounds were tested for their ability to inhibit viral replication in vitro, showing promising results with EC50 values significantly lower than those of established antiviral agents.
Case Study: Kinase Inhibition
In another investigation focusing on kinase inhibitors, several derivatives were evaluated for their ability to inhibit CDKs and PI3K pathways. The results indicated that modifications to the oxime structure could enhance inhibitory activity against these targets.
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for preparing (Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime, and how is stereochemical purity ensured?
- Methodology : The oxime group is typically introduced via condensation of the parent ketone (3,4-Dihydro-1H-carbazol-2(9H)-one) with hydroxylamine hydrochloride under acidic or basic conditions. For the Z-isomer, reaction parameters (e.g., solvent polarity, temperature) are optimized to favor kinetic control. For example, methanol with sodium acetate as a base and subsequent treatment with acetic anhydride avoids oxime isolation, reducing isomerization risks .
- Characterization : Polarimetry, NMR (¹H and ¹³C), and X-ray crystallography (using SHELX or ORTEP ) confirm stereochemistry. Comparative analysis of coupling constants in NMR (e.g., vicinal H-N-O-H interactions) distinguishes Z and E isomers.
Q. How does the oxime group influence the compound’s solubility and reactivity compared to its parent ketone?
- Solubility : The oxime group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., DMSO, methanol) versus the less polar parent ketone.
- Reactivity : The oxime’s nucleophilic NH group enables functionalization (e.g., alkylation, acylation) or cyclization reactions. For instance, oximes are precursors to nitriles or amines under Beckmann rearrangement conditions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- FT-IR : Confirms oxime formation (N-O stretch ~930 cm⁻¹) and absence of carbonyl peaks (~1700 cm⁻¹).
- NMR : ¹H NMR identifies the oxime proton (δ 8–10 ppm) and carbazole aromatic protons (δ 6.5–8.5 ppm). NOESY experiments validate the Z-configuration .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How does the Z-isomer’s stereochemistry affect its biological activity in enzyme inhibition studies?
- Mechanistic Insight : The Z-configuration positions the hydroxyl group closer to the carbazole ring, enabling hydrogen bonding with enzyme active sites. For example, in riboswitch-targeting analogs like (Z)-2-amino-1H-purin-6(9H)-one oxime, stereochemistry dictates binding affinity (KD values) .
- Experimental Design : Compare Z and E isomers in enzyme assays (e.g., fluorescence polarization or SPR) to quantify activity differences. Molecular docking (AutoDock, GOLD) models spatial interactions .
Q. What strategies optimize the yield of the Z-isomer during large-scale synthesis?
- Reaction Optimization :
- Kinetic vs. Thermodynamic Control : Lower temperatures (~0–25°C) favor the Z-isomer as the kinetic product.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for Z-selectivity.
- Catalysts : Acidic conditions (e.g., HCl in ethanol) may reduce isomerization side reactions .
- Data Table :
Condition | Temperature | Solvent | Z:% Yield | E:% Yield |
---|---|---|---|---|
Hydroxylamine HCl | 0°C | MeOH | 78% | 12% |
NaOAc, Ac₂O | 25°C | DMF | 85% | 5% |
Q. How do computational methods predict the tautomeric stability of this compound?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) evaluate tautomer stability (oxime vs. nitroso forms). Solvent effects are modeled using the PCM approach.
- Findings : The oxime tautomer is energetically favored (ΔG ≈ −5.2 kcal/mol) in polar solvents due to solvation stabilization. Frontier molecular orbital (FMO) analysis predicts reactivity toward electrophiles .
Q. What are the challenges in resolving data contradictions between crystallographic and spectroscopic analyses?
- Case Study : X-ray structures may show planar carbazole rings, while NMR suggests slight puckering due to dynamic effects. Refinement software (SHELXL ) with anisotropic displacement parameters resolves such discrepancies.
- Resolution : Combine multiple techniques (e.g., variable-temperature NMR, synchrotron XRD) to assess conformational flexibility .
Q. Comparative Structural Analysis
Q. How does this compound differ from analogs like 6-cyclohexyl derivatives?
- Structural Uniqueness :
Compound | Key Feature | Bioactivity Impact |
---|---|---|
Parent ketone | No oxime; lower reactivity | Precursor for derivatization |
6-Cyclohexyl oxime derivative | Bulky substituent; enhanced lipophilicity | Improved membrane permeability |
Z-isomer | Optimal H-bonding geometry | Higher enzyme inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(E)-6-Methoxy-9-methyl-1,2,3,4-tetrahydro-9H-carbazol-4-one oxime
- Structure : Features a methoxy group at position 6 and a methyl group at position 9 on the carbazole core. The oxime is in the E-configuration.
- The E-configuration may reduce steric strain compared to the Z-form .
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone
- Structure : Combines a carbazole moiety with a 1,3,4-oxadiazole ring.
- Key Differences : The oxadiazole ring introduces heterocyclic rigidity, enhancing metabolic stability and antimicrobial activity . Unlike the oxime group, the oxadiazole acts as a bioisostere for ester or amide functionalities.
6-Fluoro-N-hydroxy-3,4-dihydro-2H-carbazol-1-amine
- Structure : Contains a fluorine substituent at position 6 and a hydroxylamine group.
- Key Differences : Fluorine’s electronegativity enhances membrane permeability and bioavailability. The hydroxylamine group (-NHOH) offers distinct redox properties compared to oximes .
Verbenone Oxime Esters (E/Z isomers)
- Structure: Derived from α-pinene, these compounds feature a bicyclic monoterpene core with oxime esters.
- Key Differences : The terpene skeleton provides lipophilicity, favoring antifungal and herbicidal activity. The Z-isomer exhibits higher antifungal efficacy than the E-isomer, highlighting the role of stereochemistry .
Key Observations :
- Heterocyclic modifications (e.g., oxadiazole in ) enhance antimicrobial potency compared to simple oximes.
- Stereochemistry significantly impacts activity, as seen in verbenone oximes .
- Substituents like fluorine or methoxy groups improve target selectivity and bioavailability .
Physicochemical Properties
Key Observations :
Properties
IUPAC Name |
N-(1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-4,13,15H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEJYRAWZCNRMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=NO)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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